

Early synthesis methods for 2-Chlorocyclopentanone

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Compound of Interest

Compound Name: 2-Chlorocyclopentanone

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Direct Chlorination of Cyclopentanone

One of the foundational methods for the synthesis of **2-chlorocyclopentanone** involves the direct chlorination of cyclopentanone. A notable example of this approach was documented in a 1955 publication in *Chemische Berichte*.^[1] This method is distinguished by its use of gaseous chlorine in an aqueous medium, with calcium carbonate acting as a buffer.

Reaction Principle

The underlying principle of this synthesis is the alpha-halogenation of a ketone. The reaction proceeds through an enol or enolate intermediate, which is then attacked by the electrophilic chlorine. The presence of calcium carbonate is critical to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing acid-catalyzed side reactions and promoting the desired monochlorination.

Quantitative Data Summary

The following table summarizes the quantitative data reported for this synthesis method.^[1]

Parameter	Value
Starting Material	Cyclopentanone
Chlorinating Agent	Gaseous Chlorine (Cl ₂)
Yield of 2-Chlorocyclopentanone	64%
Boiling Point of 2-Chlorocyclopentanone	73.5 °C at 10 mmHg
Primary Byproduct	2-chloro-2-cyclopentenone
Boiling Point of Byproduct	88 °C at 10 mmHg

Experimental Protocol

The experimental protocol for the direct chlorination of cyclopentanone is as follows^[1]:

Materials:

- Cyclopentanone: 500 g
- Calcium Carbonate (CaCO₃): 290 g
- Water: 320 ml
- 40% Calcium Chloride (CaCl₂) solution: 290 g
- Gaseous Chlorine (Cl₂)
- Ether
- Anhydrous Calcium Chloride (for drying)

Procedure:

- A mixture of 500 g of cyclopentanone, 290 g of calcium carbonate, 320 ml of water, and 290 g of 40% calcium chloride solution is prepared in a reaction vessel equipped with a stirrer.

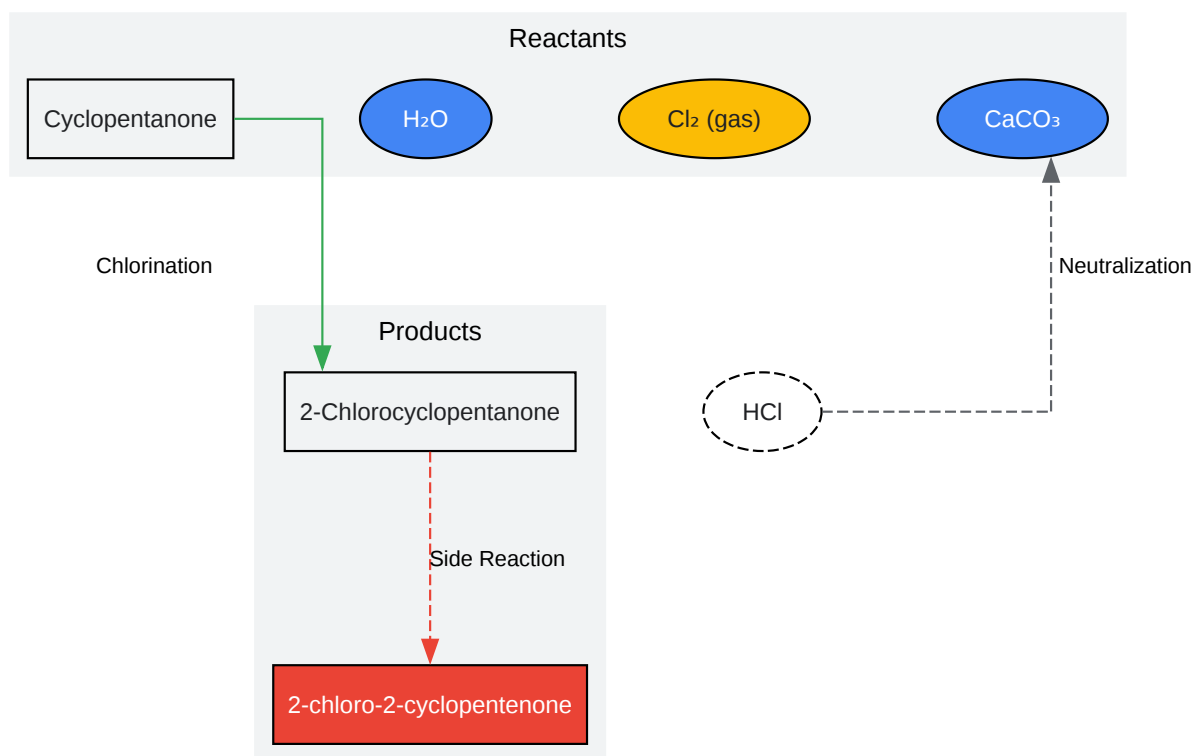
- The mixture is vigorously stirred while a rapid stream of gaseous chlorine is passed through it.
- The reaction temperature is maintained at 40°C, with occasional cooling as needed.
- The reaction is continued until the calcium carbonate is completely dissolved.
- The reaction mixture is then cooled in an ice bath.
- The precipitated calcium chloride hexahydrate is removed by filtration.
- The filtrate is extracted with ether.
- The ether extract is dried over anhydrous calcium chloride.
- The ether is removed by distillation.
- The residue is then subjected to repeated fractional distillation under vacuum using a Widmer column.

Products Isolated:

- Unreacted Cyclopentanone: 80 g
- **2-Chlorocyclopentanone**: 380 g (64% yield), with a boiling point of 73.5°C at 10 mmHg.
- 2-chloro-2-cyclopentenone: 70 g, with a boiling point of 88°C at 10 mmHg.

Reaction Pathway Diagram

The following diagram illustrates the transformation of cyclopentanone to **2-chlorocyclopentanone**.



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Synthesis of **2-Chlorocyclopentanone** from Cyclopentanone.

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References

- 1. prepchem.com [prepchem.com]
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